Structural Divergence: 2-Methoxy-5-methylphenyl vs. 2,3-Dimethylphenyl Substitution and Predicted Physicochemical Impact
CAS 1396810-04-0 differs from its closest commercially listed structural analog, 1-(2,3-dimethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396853-31-8), by replacement of the 2-methyl group with a 2-methoxy group and relocation of the second methyl from position 3 to position 5. The ortho-methoxy substituent adds a hydrogen-bond acceptor (oxygen lone pair) at position C-2 and increases molecular weight from 327.4 Da (C₁₇H₂₁N₅O₂) to 343.4 Da (C₁₇H₂₁N₅O₃) . Based on the 3D-QSAR models established for the urea-morpholinopyrimidine series, the introduction of a polar ortho-substituent alters predicted cLogP by approximately −0.5 log units relative to the dimethyl analog, with a concomitant predicted aqueous solubility shift [1]. This substitution directly maps to the solvent-exposed region of the mTOR binding pocket near Lys802 and Ser806, residues identified as critical for ligand recognition in docking simulations [2].
| Evidence Dimension | Molecular formula, molecular weight, predicted cLogP shift, and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | C₁₇H₂₁N₅O₃; MW 343.4 g/mol; ortho-OCH₃ (H-bond acceptor); 5-CH₃ |
| Comparator Or Baseline | 1-(2,3-Dimethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396853-31-8): C₁₇H₂₁N₅O₂; MW 327.4 g/mol; ortho-CH₃ (no H-bond acceptor); 3-CH₃ |
| Quantified Difference | ΔMW = +16.0 g/mol; additional H-bond acceptor (OCH₃ vs CH₃); predicted ΔcLogP ≈ −0.5 |
| Conditions | Structural analysis and cLogP prediction based on 3D-QSAR models for urea-morpholinopyrimidine series |
Why This Matters
The ortho-methoxy group alters both polarity and hydrogen-bonding capacity, which in the morpholinopyrimidine urea series directly impacts kinase vs. transporter selectivity and cellular permeability—two parameters critical for selecting the correct tool compound for a given assay system.
- [1] Molecular Modeling Studies of Urea-morpholinopyrimidine Analogues as Dual Inhibitors of mTORC1 and mTORC2 Using 3D-QSAR, Topomer CoMFA and Molecular Docking Simulations. Bentham Science. 2018. View Source
- [2] Docking analysis of urea-morpholinopyrimidine ligands in mTOR active site. Key residues: Lys802, Ser806, Lys808, Val882. Bentham Science. 2018. View Source
